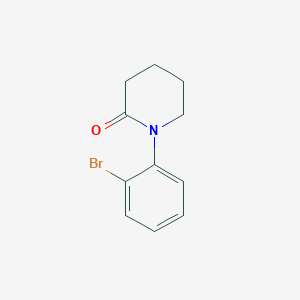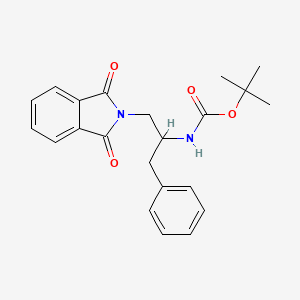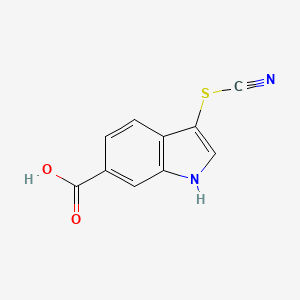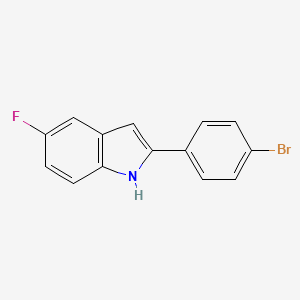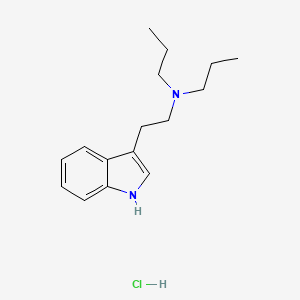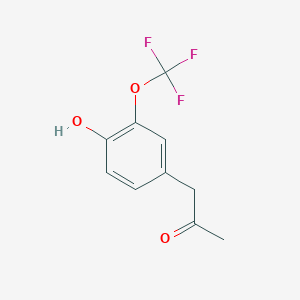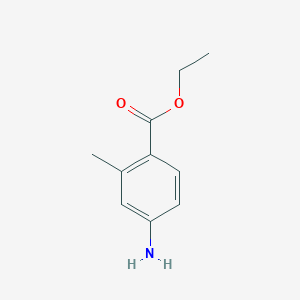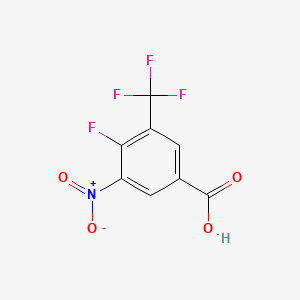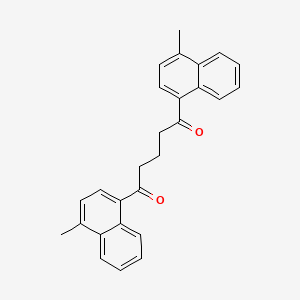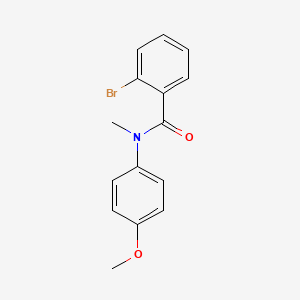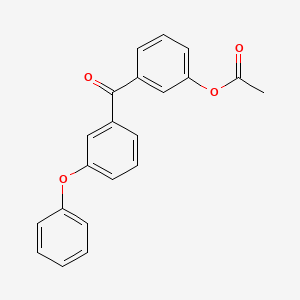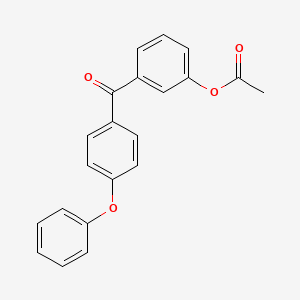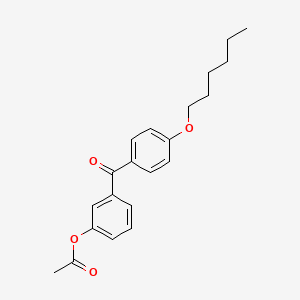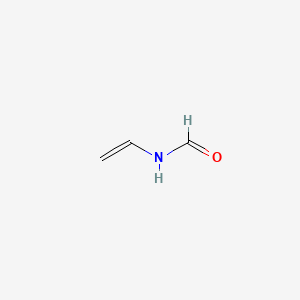
N-Vinylformamide
概要
説明
N-Vinylformamide (NVF) is an organic compound that is used in a variety of applications, including synthetic organic chemistry, biochemistry, and materials science. It is a versatile monomer that has been used in the synthesis of a wide variety of materials, including polymers, nanomaterials, and biomaterials. NVF has been studied extensively for its chemical, physical, and biological properties.
科学的研究の応用
Polyion Complex Networks N-Vinylformamide (NVF) is used in the creation of polyion complex networks with poly(acrylic acid), forming highly responsive interpenetrating polymer networks (IPNs). These networks exhibit varying pH-responsivities, demonstrating the controlled amount of active primary amines in the IPN (Ajiro, Takemoto, Asoh, & Akashi, 2009).
Polymerization Kinetics The kinetics of free radical polymerization of NVF have been investigated both in bulk and aqueous solutions. The study provides insights into the molecular weight development during NVF conversions and proposes a kinetic model based on free volume theory (Gu, Zhu, Hrymak, & Pelton, 2001).
Novel Polymer Structures NVF serves as a precursor to various amide and amine functional polymers, oligomers, and functional polymers. It has high reactivity, making it suitable for creating water-soluble homopolymers and copolymers. NVF also undergoes cationic oligomerization, providing avenues for synthesizing novel polymer structures (Pinschmidt et al., 1997).
Copolymerization Studies NVF has been studied for its copolymerization potential with other monomers like N-vinylcaprolactam. These studies help in understanding the copolymer compositions and their properties, such as glass transition temperatures (Jiang Shao-qun & Yuan Han-jiang, 2006).
Dispersion Polymerization NVF has been utilized in dispersion polymerization to create monodisperse poly(this compound) particles. This method yields particles in the micron and sub-micron range, demonstrating the potential of NVF in creating specific polymer particle sizes (Uyama, Kato, & Kobayashi, 1993).
Hybrid Catalysts NVF-based polymers have been applied in the creation of hybrid catalysts. For instance, poly(this compound) deposited on mesoporous silica SBA-15 shows promising results in catalyzing Knoevenagel condensation, demonstrating the effectiveness of NVF in catalyst design (Wach et al., 2015).
Solution-Suspension Polymerization Research on NVF includes its polymerization in various mediums, highlighting the versatility of NVF in different polymerization techniques and the properties of the resulting polymers (Witek, Bortel, & Gawelek, 2013).
Synthesis of Monomers for Water-Soluble Polymers NVF is used in the synthesis of valuable monomers like N-vinylisobutyramide and N-vinyl-2-pyrrolidinone. These monomers have applications in personal care, pharmaceuticals, agriculture, and industry (Tu & Zhang Chunming, 2015).
Safety and Hazards
N-Vinylformamide is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation. It is suspected of causing cancer and may damage fertility or the unborn child . It may also cause damage to organs (Blood) through prolonged or repeated exposure if swallowed .
将来の方向性
The global demand for N-Vinylformamide was valued at USD 384.9 million in 2022 and is expected to reach USD 637.0 Million in 2030, growing at a CAGR of 6.50% between 2023 and 2030 . The coatings industry leads the this compound market, while the adhesives and sealants sector is the second biggest group .
作用機序
Target of Action
N-Vinylformamide (NVF) is a vinyl monomer with high reactivity and water solubility . It is primarily used as a monomer to synthesize specialty polymers with stimuli-responsive behavior . The primary targets of NVF are the polymer chains where it is incorporated during the polymerization process .
Mode of Action
NVF interacts with its targets through the process of free radical chain polymerization . In this process, NVF is grafted onto a base material, such as a bacterial cellulose sheet or other polymer chains . This grafting process enhances the properties of the base material, such as its adsorption affinity .
Biochemical Pathways
The biochemical pathways affected by NVF primarily involve the synthesis of poly(this compound) (PNVF) based hydrogels . These hydrogels are synthesized through free radical chain polymerization using NVF as a monomer . The resulting hydrogels exhibit stimuli-responsive behavior, which can be utilized in various applications .
Pharmacokinetics
The properties of nvf, such as its high reactivity and water solubility, suggest that it would have good bioavailability if used in a biological context .
Result of Action
The result of NVF’s action is the formation of specialty polymers with enhanced properties . For example, NVF can enhance the adsorption affinity of a membrane by inducing multiple hydrophilic and hydrogen bonding sites on the surface . Additionally, NVF can be used to synthesize PNVF-based hydrogels that can be used for controlled drug delivery .
Action Environment
The action of NVF is influenced by environmental factors such as temperature and pH . For instance, the rate of polymerization can be affected by temperature . Additionally, the properties of the resulting polymers, such as their swelling behavior and mechanical strength, can be influenced by the pH of the environment .
生化学分析
Biochemical Properties
N-Vinylformamide plays a significant role in biochemical reactions due to its ability to form polymers that interact with various biomolecules. It can interact with enzymes, proteins, and other biomolecules through hydrogen bonding and hydrophilic interactions. For example, this compound can be used to synthesize poly(this compound) hydrogels, which can interact with enzymes like lysozyme and proteins such as bovine serum albumin, enhancing their stability and activity .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound-based hydrogels can promote cell adhesion and proliferation, making them useful in tissue engineering applications. Additionally, these hydrogels can modulate the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form hydrogen bonds and hydrophilic interactions with biomolecules. This compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis to form N-vinylamine, which can further interact with biomolecules. Long-term studies have shown that this compound-based hydrogels maintain their structural integrity and functionality over extended periods, making them suitable for sustained drug delivery and tissue engineering applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound-based hydrogels can promote tissue regeneration and wound healing without causing significant toxicity. At high doses, this compound can exhibit toxic effects, such as inducing oxidative stress and inflammation. Threshold effects have been observed, where the beneficial effects of this compound are maximized at optimal dosages, while adverse effects are minimized .
Metabolic Pathways
This compound is involved in various metabolic pathways, including its hydrolysis to form N-vinylamine. This compound can interact with enzymes such as hydrolases and oxidases, affecting metabolic flux and metabolite levels. For example, this compound can be metabolized by liver enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, this compound can be taken up by cells through endocytosis and distributed to various cellular compartments, including the cytoplasm and nucleus .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with biomolecules. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can accumulate in the endoplasmic reticulum and Golgi apparatus, where it can interact with enzymes involved in protein synthesis and modification .
特性
IUPAC Name |
N-ethenylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c1-2-4-3-5/h2-3H,1H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXSMRAEXCEDJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CNC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
72018-12-3 | |
| Record name | Poly(N-vinylformamide) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72018-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9065366 | |
| Record name | Formamide, N-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Formamide, N-ethenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13162-05-5 | |
| Record name | N-Vinylformamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13162-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Vinylformamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013162055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formamide, N-ethenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Formamide, N-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-vinylformamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-VINYLFORMAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14540119E3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
